(3-Fluoro-5-thiophen-3-ylphenyl)-methanol
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Overview
Description
(3-Fluoro-5-thiophen-3-ylphenyl)-methanol is a compound that features a thiophene ring substituted with a fluorine atom and a phenyl group bearing a hydroxymethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods . Specifically, the preparation of (3-Fluoro-5-thiophen-3-ylphenyl)-methanol may involve the reaction of 3-fluorobenzaldehyde with thiophene derivatives under specific conditions .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions using automated reactors to ensure consistency and yield .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-thiophen-3-ylphenyl)-methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(3-Fluoro-5-thiophen-3-ylphenyl)-methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Fluoro-5-thiophen-3-ylphenyl)-methanol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H9FOS |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3-fluoro-5-thiophen-3-ylphenyl)methanol |
InChI |
InChI=1S/C11H9FOS/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9/h1-5,7,13H,6H2 |
InChI Key |
BOURSPUDICQGGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC(=CC(=C2)CO)F |
Origin of Product |
United States |
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